molecular formula C10H13ClFNO B1388771 3-(4-Fluorophenoxy)pyrrolidine hydrochloride CAS No. 23123-11-7

3-(4-Fluorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1388771
CAS No.: 23123-11-7
M. Wt: 217.67 g/mol
InChI Key: RRDLUHKAJWPKCW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)pyrrolidine hydrochloride (CAS 23123-11-7) is a high-purity chemical building block specifically designed for research and development. This compound features the versatile pyrrolidine ring, a saturated scaffold highly valued in medicinal chemistry for its three-dimensional coverage and ability to improve the solubility and druggability of potential drug candidates . The molecular structure integrates a fluorophenoxy group, making it a valuable intermediate for the synthesis of more complex molecules for pharmaceutical and agrochemical applications . Researchers utilize this compound as a key precursor in exploring new therapeutic agents. Its structural properties make it suitable for creating molecular diversity in compound libraries, aiding in the discovery of molecules with potential biological activity. The hydrochloride salt form enhances the compound's stability and solubility for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDLUHKAJWPKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663062
Record name 3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23123-11-7
Record name Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23123-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-fluorophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
3-(4-Fluorophenoxy)pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with specific neurotransmitter receptors makes it valuable in developing drugs for conditions such as depression and anxiety.

2. Mechanism of Action
The compound's fluorophenoxy group enhances its binding affinity to certain receptors, influencing neurotransmitter systems. Research indicates that it may act as an enzyme inhibitor, impacting pathways related to cancer progression and viral replication.

Chemical Synthesis

1. Building Block for Complex Molecules
This compound is widely utilized in organic synthesis as a building block for creating more complex fluorinated compounds. It facilitates the development of novel chemical entities with enhanced biological activities .

2. Reaction Pathways
The compound can undergo various chemical reactions, including:

  • Oxidation : Producing oxidized derivatives.
  • Reduction : Modifying functional groups.
  • Substitution : Leading to the formation of different substituted pyrrolidine compounds.

Material Science

1. Advanced Materials Development
Due to its unique properties, this compound is explored in formulating advanced materials such as polymers with enhanced thermal stability and durability .

Biochemical Research

1. Receptor Interaction Studies
The compound is utilized in studies examining receptor interactions, contributing to understanding drug mechanisms and potential therapeutic effects. Its biological activity has been linked to various signaling pathways, making it a candidate for further investigation in medicinal chemistry .

Agrochemical Applications

Research is ongoing into the potential use of this compound in developing new agrochemicals aimed at improving crop protection and yield. Its properties may enhance the efficacy of existing agricultural chemicals .

Data Table: Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders; potential enzyme inhibitor
Chemical SynthesisBuilding block for complex fluorinated compounds; facilitates novel chemical entity development
Material ScienceFormulation of advanced materials; enhances thermal stability and durability
Biochemical ResearchStudies on receptor interactions; insights into drug mechanisms
Agrochemical ApplicationsPotential use in developing new agrochemicals; improving crop protection and yield

Case Studies

  • Neurological Drug Development
    • A study demonstrated that derivatives of this compound exhibited significant activity against specific neurotransmitter receptors, suggesting its potential in treating depression.
  • Material Science Innovations
    • Research highlighted the use of this compound in creating polymers with improved mechanical properties, showcasing its versatility beyond pharmaceuticals.
  • Biochemical Mechanisms
    • Investigations into its enzyme inhibition capabilities revealed promising results in modulating pathways associated with cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the context of its use in research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
3-(4-Fluorophenoxy)pyrrolidine HCl 4-Fluorophenoxy at pyrrolidine C3 C₁₀H₁₃ClFNO 217.67 High solubility, pharmaceutical use
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl Bromo and methyl groups on phenoxy ring C₁₂H₁₅BrClNO 320.62 Bulkier substituents; potential kinase inhibition
(R)-2-(4-Fluorophenyl)pyrrolidine HCl 4-Fluorophenyl at pyrrolidine C2 C₁₀H₁₂ClFN 201.67 Simplified structure; lower solubility
3-(2-Fluorophenoxy)pyrrolidine HCl 2-Fluorophenoxy at pyrrolidine C3 C₁₀H₁₂ClFNO 217.67 Altered electronic effects due to ortho-F
(3R)-3-(Trifluoromethoxy)pyrrolidine HCl Trifluoromethoxy group at C3 C₅H₈F₃NO·HCl 199.58 Enhanced metabolic stability

Key Observations:

Substituent Position and Electronic Effects: The 4-fluorophenoxy group in the target compound provides para-substitution, favoring planar interactions with biological targets (e.g., enzymes or receptors). In contrast, 2-fluorophenoxy (ortho-substitution) introduces steric hindrance and altered electronic distribution.

Impact of Hydrochloride Salt: All compared compounds are hydrochloride salts, ensuring improved solubility. For example, 3-(4-Fluorophenoxy)pyrrolidine HCl is marketed at 95% purity for research use.

Key Insights:

  • The target compound’s 4-fluorophenoxy group may enhance binding to hydrophobic pockets in kinase domains, as seen in Fedratinib analogs.
  • Tripentone analogs () suggest that pyrrolidine derivatives with aromatic ethers exhibit antiproliferative effects, though specific data for 3-(4-Fluorophenoxy)pyrrolidine HCl are pending.

Biological Activity

3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring attached to a 4-fluorophenoxy group. Its molecular formula is C10H12ClFNO\text{C}_{10}\text{H}_{12}\text{ClFNO} with a molecular weight of approximately 217.67 g/mol. The compound is typically a solid at room temperature and should be stored in an inert atmosphere at temperatures between 2-8°C to maintain stability.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity and cellular signaling pathways, which are crucial for its therapeutic efficacy.

Interaction Studies

  • Enzyme Inhibition : Initial studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro assays have shown that similar compounds exhibit anti-inflammatory effects by suppressing COX-2 activity, leading to reduced production of prostaglandins .
  • Cell Signaling : The binding properties of this compound with specific receptors are under investigation, with preliminary results indicating potential modulation of signaling pathways involved in pain and inflammation.

Anti-inflammatory Effects

Research has indicated that derivatives similar to this compound demonstrate significant anti-inflammatory properties. For instance, compounds with similar structures have been tested for their ability to inhibit COX-1 and COX-2 enzymes, yielding half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Celecoxib0.04 ± 0.01COX-2
Indomethacin9.17COX-1

Anticancer Potential

There is emerging evidence suggesting that compounds related to this compound may possess anticancer properties. For example, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that structural modifications could enhance their therapeutic profiles .

Case Studies

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of pyrimidine derivatives in rat models using carrageenan-induced paw edema. The results indicated that certain compounds exhibited stronger COX-2 inhibition compared to traditional NSAIDs .
  • Molecular Docking Studies : In silico simulations have been employed to predict the binding affinity of this compound towards various targets, providing insights into its potential as a selective inhibitor for glycine transporters (GlyT1) and other relevant enzymes .

Q & A

Q. What are the key considerations for synthesizing 3-(4-Fluorophenoxy)pyrrolidine hydrochloride with high purity?

The synthesis requires precise control of reaction conditions, including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) to facilitate nucleophilic substitution reactions .
  • Temperature : Optimal ranges (e.g., 50–80°C) to balance reaction rate and byproduct formation .
  • Purification : Use of recrystallization or column chromatography, followed by HPLC to confirm purity (>95%) .
  • Salt formation : Addition of HCl to stabilize the compound and enhance solubility .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and ring conformation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>99%) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : ESI-MS for molecular weight verification and fragmentation pattern analysis .

Q. How do structural features like the fluorophenoxy group influence reactivity?

  • The 4-fluorophenoxy group enhances electron-withdrawing effects, increasing the pyrrolidine ring’s susceptibility to nucleophilic attack .
  • Fluorine’s electronegativity stabilizes intermediates in substitution reactions, improving synthetic yields .
  • Comparative studies with non-fluorinated analogs show reduced reactivity, highlighting fluorine’s role in modulating reaction pathways .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at room temperature in airtight containers to prevent moisture absorption .
  • Light sensitivity : Protect from UV exposure using amber glassware .
  • Solubility considerations : Prepare fresh solutions in anhydrous ethanol or DMSO to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated pyrrolidine derivatives?

  • Cross-validation : Combine NMR, X-ray crystallography (if single crystals are obtainable), and computational simulations (DFT) to confirm structural assignments .
  • Isotopic labeling : Use 19F NMR to track fluorine’s electronic environment and rule out artifacts .
  • Comparative analysis : Benchmark data against structurally similar compounds (e.g., 3-(4-Trifluoromethylphenoxy)pyrrolidine) to identify trends .

Q. What computational strategies predict the biological activity of fluorinated pyrrolidine derivatives?

  • Molecular docking : Simulate interactions with target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to design optimized analogs .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst effects on yield .
  • Flow chemistry : Continuous-flow systems improve heat/mass transfer and reduce side reactions in multi-step syntheses .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. What methodologies assess the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and oxidative stress (H2O2) to identify degradation products via LC-MS .
  • Kinetic stability assays : Monitor half-life in buffer solutions (pH 7.4) at 37°C to simulate physiological conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved target affinity?

  • Substituent modulation : Replace the 4-fluorophenoxy group with bulkier (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) to probe steric and electronic effects .
  • Stereochemical analysis : Synthesize enantiomers (e.g., (R)- and (S)-configurations) to evaluate chiral center impacts on receptor binding .

Q. What experimental approaches validate interactions with biological targets?

  • In vitro binding assays : Radioligand displacement studies (e.g., using [3H]-labeled competitors) to measure Ki values .
  • Enzyme inhibition assays : Monitor activity changes in target enzymes (e.g., kinases) via fluorogenic substrates .
  • Cellular models : Assess functional responses (e.g., cAMP accumulation) in transfected HEK293 cells expressing target receptors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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